

# SAR-20347 pharmacokinetics improvement

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**Compound Focus:** SAR-20347

Cat. No.: S542453

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## SAR-20347 FAQs for Researchers

Here are answers to frequently asked questions about **SAR-20347**, formatted for a technical support center.

**Q1: What are the primary targets and inhibitory profile of SAR-20347?** SAR-20347 is a small-molecule inhibitor that primarily targets the Janus kinase (JAK) family, with the following half-maximal inhibitory concentration (IC<sub>50</sub>) values from cell-free assays [1] [2]:

Target	Reported IC <sub>50</sub> (nM)
TYK2	0.6 nM
JAK1	23 nM
JAK2	26 nM
JAK3	41 nM

*Note: IC<sub>50</sub> values are from commercial supplier specifications [1] [2].*

Its potency is greatest for **TYK2**, and it inhibits TYK2- and JAK1-mediated signaling of cytokines like IL-12 and IFN- $\alpha$  in cellular assays [2].

**Q2: What in vivo efficacy data is available for SAR-20347?** Research indicates **SAR-20347** is effective in disease models. In an imiquimod-induced psoriasis model in mice, **SAR-20347** administration significantly reduced disease pathology, including keratinocyte activation and pro-inflammatory cytokine levels [3]. In another study, a dose of 60 mg/kg inhibited IL-12-induced IFN- $\gamma$  production in mouse serum by 91%, demonstrating its ability to inhibit TYK2 signaling in vivo [1].

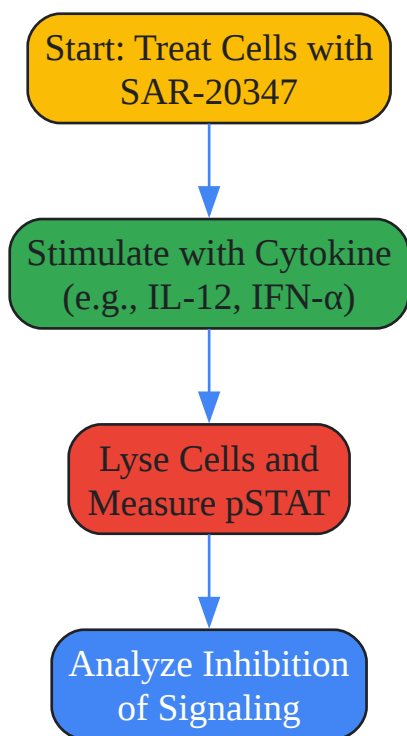
**Q3: What are the known physicochemical properties and suggested formulations for in vivo studies?**

The table below summarizes key data for experimental planning.

Property	Data / Suggested Formulation
Molecular Weight	444.84 g/mol [1] [2]
CAS No.	1450881-55-6 [1] [2]
In Vitro Solubility (DMSO)	100 mg/mL (224.80 mM) [1]
In Vivo Formulation (Example 1)	5% DMSO + 40% PEG300 + 5% Tween-80 + 50% saline [1]
In Vivo Formulation (Example 2)	5% DMSO + 95% Corn oil [2]

## Experimental Workflow for JAK/STAT Pathway Inhibition

For studies on JAK/STAT pathway inhibition, you can follow this general workflow to evaluate compound effects in vitro and in vivo:



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This diagram outlines key steps for cell-based assays. Researchers typically pre-incubate cells with **SAR-20347** before cytokine stimulation, then measure phosphorylation of STAT proteins to confirm pathway inhibition [3].

## Important Technical Notes and Limitations

- **Information Gaps:** The available search results provide **no direct data or protocols for improving SAR-20347's pharmacokinetics**, such as strategies to enhance oral bioavailability, metabolic stability, or brain penetration.
- **Supplier Data:** Specific quantitative data on IC<sub>50</sub> and formulations are primarily sourced from commercial supplier websites [1] [2]. For critical research, it is essential to consult the primary scientific literature for verification and contextual understanding.
- **Experimental Replication:** When using the provided formulation recipes, be aware that factors such as solvent age, mixing technique, and storage conditions can significantly impact solubility and compound stability.

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## References

1. SAR-20347 | TYK2 Inhibitor [medchemexpress.com]
2. SAR-20347 | JAK inhibitor | Mechanism | Concentration [selleckchem.com]
3. Inhibition of TYK2 and JAK1 Ameliorates Imiquimod ... [pmc.ncbi.nlm.nih.gov]

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